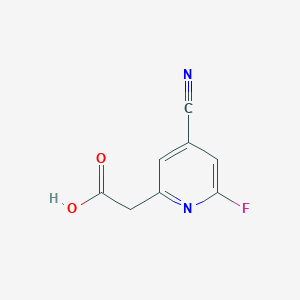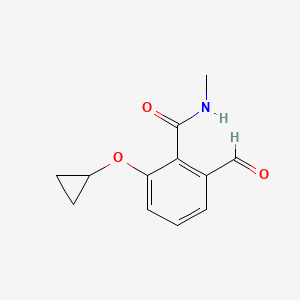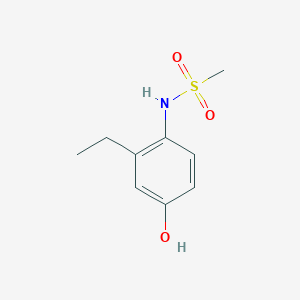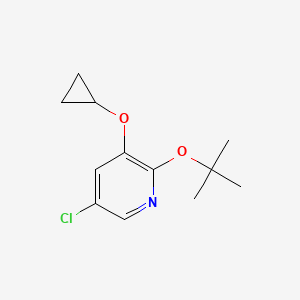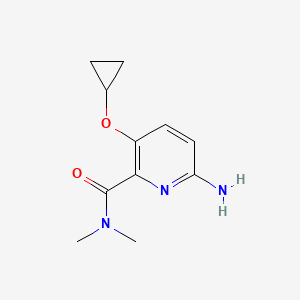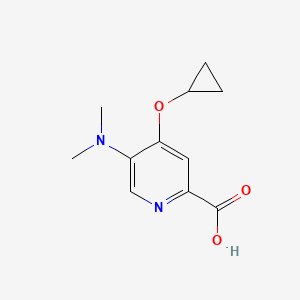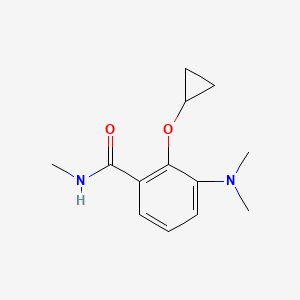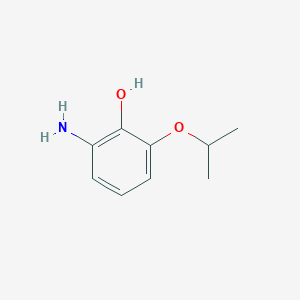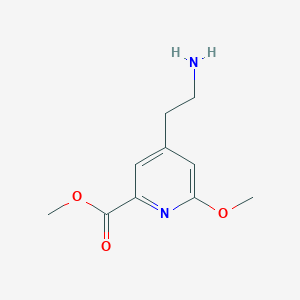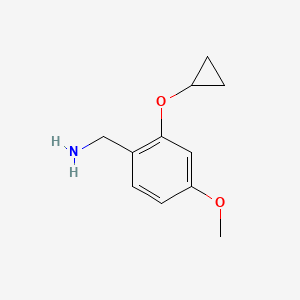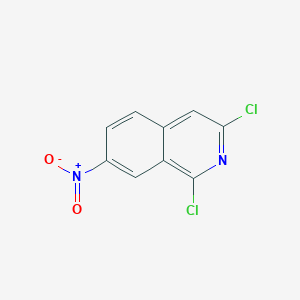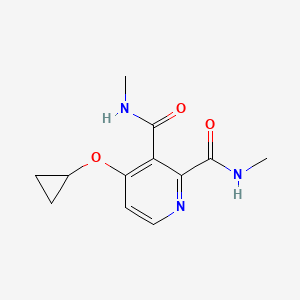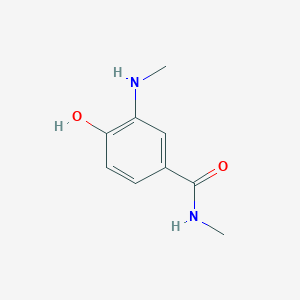
4-Hydroxy-N-methyl-3-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N-methyl-3-(methylamino)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylamino group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-3-(methylamino)benzamide typically involves the condensation of 4-hydroxybenzoic acid with N-methyl-3-(methylamino)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs continuous flow processes. These processes allow for better control over reaction parameters, higher yields, and reduced production times. The use of microreactor systems has been reported to optimize the synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-N-methyl-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Hydroxy-N-methyl-3-(methylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the methylamino group, resulting in different chemical properties.
4-Hydroxy-3-methoxybenzamide: Contains a methoxy group instead of a methylamino group, affecting its reactivity and applications.
N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with an amino group, leading to different biological activities.
Uniqueness
4-Hydroxy-N-methyl-3-(methylamino)benzamide is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-hydroxy-N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-5-6(9(13)11-2)3-4-8(7)12/h3-5,10,12H,1-2H3,(H,11,13) |
Clave InChI |
PTDVRDJYUBKNPU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


